molecular formula C9H12FN2O9P B099895 Ara-fump CAS No. 17124-23-1

Ara-fump

Cat. No.: B099895
CAS No.: 17124-23-1
M. Wt: 342.17 g/mol
InChI Key: RNBMPPYRHNWTMA-MNCSTQPFSA-N
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Description

Ara-fump is a nucleoside analog, which is a type of compound that mimics the structure of natural nucleosides. These compounds are often used in medical and biochemical research due to their ability to interfere with nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ara-fump typically involves the phosphorylation of 5-fluorouracil, followed by the attachment of the arabinofuranosyl moiety. This process may require specific catalysts and reaction conditions to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ara-fump can undergo various chemical reactions, including:

    Oxidation: This reaction may alter the functional groups on the compound.

    Reduction: This reaction can modify the compound’s structure by adding hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different nucleoside analog, while substitution could result in a modified nucleoside with altered biological activity.

Scientific Research Applications

Ara-fump has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on nucleic acid synthesis and cellular processes.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of Ara-fump involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit cell proliferation and induce cell death, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent.

    Cytarabine: Another nucleoside analog used in cancer treatment.

    Gemcitabine: A nucleoside analog with similar applications in oncology.

Uniqueness

Ara-fump is unique due to its specific structure, which combines the properties of 5-fluorouracil with the arabinofuranosyl moiety. This combination may enhance its biological activity and specificity compared to other nucleoside analogs.

Properties

CAS No.

17124-23-1

Molecular Formula

C9H12FN2O9P

Molecular Weight

342.17 g/mol

IUPAC Name

[(2R,3S,4S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12FN2O9P/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19)/t4-,5-,6+,8-/m1/s1

InChI Key

RNBMPPYRHNWTMA-MNCSTQPFSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)F

Key on ui other cas no.

17124-23-1

Synonyms

1-(5-phospho-beta-D-arabinofuranosyl)-5-fluorouracil
5-fluorouracil arabinonucleoside 5'-phosphate
ara-FUMP

Origin of Product

United States

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